molecular formula C12H16ClN3O3 B1404953 Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate CAS No. 1497419-93-8

Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate

Cat. No. B1404953
M. Wt: 285.73 g/mol
InChI Key: SECNSRAEJAMXEI-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound would include its molecular formula, structural formula, and possibly its IUPAC name. It might also include information about the class of compounds it belongs to, and any important functional groups present in the molecule.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

Research on methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate and related compounds has focused on their synthesis and potential applications in various fields of chemistry and pharmacology. One study details the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which are precursors to compounds with fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013). Another study highlights the palladium-catalyzed cross-coupling reaction to synthesize densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, leading to novel heterocyclic systems (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).

Isostructural Co-Crystals

Isostructural co-crystals involving aminopyrimidines have been designed, showing the versatility of chloro/methyl interchange in forming stable supramolecular architectures. This research provides insights into the structural basis for developing new materials with tailored properties (Ebenezer, Muthiah, & Butcher, 2011).

Interaction with DNA

Studies have also explored the interaction between pyrimidine derivatives and DNA, revealing potential groove mode bindings that could inform the design of new therapeutics. For instance, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride was shown to interact with calf thymus DNA, suggesting a possible mechanism for its biological activity (Zhang, Huang, Cai, Xu, & Sun, 2013).

Antiviral and Antiproliferative Activities

There is ongoing research into the antiviral and antiproliferative activities of pyrimidine derivatives. For example, certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines have been investigated for their slight activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although their cytotoxicity has limited further development (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have more specific questions about any of these topics, feel free to ask!


properties

IUPAC Name

methyl 2-chloro-4-[(4-hydroxycyclohexyl)amino]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3/c1-19-11(18)9-6-14-12(13)16-10(9)15-7-2-4-8(17)5-3-7/h6-8,17H,2-5H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECNSRAEJAMXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1NC2CCC(CC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate
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Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate
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Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate
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Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate
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